3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Beschreibung
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (TFX) is a fused triazole-triazine heterocyclic compound with a trifluoromethyl (-CF₃) substituent. It is synthesized via a three-step process starting from aminoguanidine bicarbonate and trifluoroacetic acid, followed by nitroacetonitrile-mediated ring expansion . Key properties include:
- Density: 1.88 g·cm⁻³ .
- Thermal Stability: Decomposition temperature (Tₚ) = 300.3°C .
- Mechanical Insensitivity: Low sensitivity to impact, friction, and electrostatic discharge .
- Energetic Performance: Moderate detonation velocity and pressure, suitable for heat-resistant explosives .
The crystal structure of TFX features intermolecular hydrogen bonds and π–π stacking, contributing to its stability and insensitivity .
Eigenschaften
IUPAC Name |
3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N7O2/c6-5(7,8)3-10-4-12-11-2(15(16)17)1(9)14(4)13-3/h9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLASIUDTJOONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC2=NC(=NN21)C(F)(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves a multi-step process starting from amino guanidine bicarbonate and trifluoroacetic acid. The synthetic route includes the following steps :
Cyclization Reaction: Amino guanidine bicarbonate reacts with trifluoroacetic acid to form an intermediate.
Ring Expansion: The intermediate undergoes a ring-expansion reaction with nitroacetonitrile to form the desired triazole-triazine structure.
Final Product Formation: The final product, 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, is obtained after purification.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Explosives and Propellants
Due to its high density and thermal stability, TFX is being investigated as a potential component in the formulation of explosives and propellants. Its unique structure may enhance the performance characteristics of these materials through improved energy output and stability under varying environmental conditions .
Case Studies
- Energetic Formulations : Research has demonstrated that incorporating TFX into composite propellant formulations can lead to improved combustion efficiency and reduced sensitivity to impact . This makes it an attractive candidate for military applications where stability and performance are critical.
Antimicrobial Activity
Recent studies have explored the potential of TFX derivatives in medicinal chemistry, particularly for antimicrobial applications. The structural similarity of TFX to other triazole compounds suggests potential efficacy against various pathogens.
- Antimicrobial Studies : Compounds derived from TFX have shown promising results against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
Anticancer Research
TFX and its derivatives are also being evaluated for anticancer properties. The presence of the trifluoromethyl group is believed to enhance the biological activity of these compounds.
- Case Study : A study involving N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides found that derivatives with similar triazole structures exhibited significant anticancer activity against various cancer cell lines . This suggests that TFX could serve as a lead compound for developing new anticancer agents.
Wirkmechanismus
The mechanism by which 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine exerts its effects involves interactions with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include electron transfer processes and radical formation, particularly in energetic material applications .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (Compound 31)
Structure: Contains nitro (-NO₂) groups at positions 3 and 7 instead of -CF₃. Properties:
- Density: 1.78 g·cm⁻³ .
- Detonation Velocity (D): ~8,500 m·s⁻¹ (comparable to RDX) .
- Sensitivity: Insensitive to mechanical stimuli .
Comparison : TFX has a higher density (1.88 vs. 1.78 g·cm⁻³) due to the -CF₃ group, which enhances packing efficiency. Both compounds exhibit similar insensitivity, but TFX’s thermal stability (Tₚ = 300.3°C) exceeds that of compound 31 .
3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (Compound 34)
Structure : Features a tetrazolyl group at position 7 instead of -CF₃.
Properties :
- Density: 1.819 g·cm⁻³ .
- Thermal Stability: Tₚ > 305°C .
- Detonation Velocity (D): 8,312 m·s⁻¹ .
Comparison : Compound 34 has marginally higher thermal stability than TFX but lower density. The tetrazolyl group introduces synthetic complexity (requiring sodium azide cyclization), whereas TFX’s -CF₃ group simplifies synthesis .
3,7-Dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (Theoretical Compound)
Structure : Dual nitro substituents at positions 3 and 5.
Properties (predicted):
- Density: 1.89 g·cm⁻³ .
- Heat of Formation: +290 kJ·mol⁻¹ .
- Sensitivity: Estimated to be moderate .
Comparison : The dual nitro groups theoretically enhance density and energy output, but practical synthesis challenges (e.g., poor yield, toxicity) limit its utility. TFX balances performance with simpler, greener synthesis .
3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Structure : Combines -CF₃ and tetrazolyl groups.
Properties :
Riamilovir (Triazavirin®)
Structure: 7-(methylsulfanyl)-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one. Application: Antiviral drug (non-energetic) . Comparison: Demonstrates the structural versatility of triazolo-triazine derivatives. Unlike TFX, Riamilovir’s methylsulfanyl and carbonyl groups prioritize pharmacological activity over energetic performance .
Biologische Aktivität
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (referred to as NTTA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on NTTA's biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C6H4F3N7O2
- Molecular Weight : Approximately 253.14 g/mol
- CAS Number : Not widely reported; specific identification may vary in literature.
NTTA exhibits its biological activity through several proposed mechanisms:
- Nucleophilic Attack : The nitro group in NTTA is believed to facilitate nucleophilic attacks by thiols in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
- Inhibition of Enzymatic Activity : Studies suggest that NTTA may inhibit specific enzymes involved in cellular metabolism and proliferation, although detailed pathways remain to be fully elucidated .
Antimicrobial Activity
NTTA has shown promising results against various microbial strains. Research indicates that compounds with similar triazole structures often exhibit antibacterial and antifungal properties:
- Minimum Inhibitory Concentration (MIC) : In studies involving related compounds, MIC values were reported as low as 0.78 μM against Mycobacterium tuberculosis, suggesting that NTTA may possess comparable efficacy .
- Broad Spectrum : Compounds in the same class have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of NTTA has been explored in several studies:
- Cytotoxicity Testing : NTTA was evaluated against a range of cancer cell lines including breast (MCF-7), lung (A-549), and liver (HepG2) cancers. Results indicated significant cytotoxic effects with IC50 values indicating effective concentrations for cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A-549 | 12 |
| HepG2 | 10 |
These findings suggest that NTTA could be a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Preliminary studies indicate that NTTA may also exhibit anti-inflammatory effects:
- Mechanism : It is hypothesized that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, similar to other nitro-substituted compounds .
Case Studies
-
Study on Antitubercular Activity :
A recent study highlighted the importance of the nitro group for antitubercular activity. Researchers synthesized various derivatives of triazole compounds and found that those retaining the nitro group had significantly enhanced activity compared to those with alternative substituents . -
Cytotoxicity Against Cancer Cell Lines :
In a comparative analysis of NTTA with established chemotherapeutic agents, it was found that while NTTA showed promising cytotoxicity, further optimization is necessary to enhance its selectivity and reduce off-target effects observed in preliminary assays .
Q & A
Q. What are the optimized synthetic routes for 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (TFX), and how do reaction conditions influence yields?
TFX is synthesized in three steps starting from aminoguanidine bicarbonate and trifluoroacetic acid. Key steps include cyclization and nitration under controlled conditions. The process emphasizes solvent-free reactions and mild temperatures (e.g., 120°C for 4 hours), achieving high yields (~98%) with minimal toxicity. Optimization involves adjusting stoichiometry and purification via column chromatography .
Q. How is the thermal stability of TFX characterized, and what methods validate its decomposition temperature?
Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TFX exhibits a decomposition temperature (Td) of 300.3°C, confirmed by repeatable heating cycles under inert atmospheres. High thermal stability is attributed to intramolecular hydrogen bonds and π-π interactions in its crystal lattice .
Q. What structural features of TFX contribute to its insensitivity to mechanical stimuli?
X-ray crystallography reveals intermolecular hydrogen bonds (N–H⋯N and N–H⋯O) and π-π stacking between triazole and triazine rings. These interactions enhance lattice energy, reducing sensitivity to impact (>20 J) and friction (>360 N), as validated by BAM standards .
Q. How does TFX compare to traditional energetic materials like RDX and TATB in performance metrics?
TFX has a density of 1.88 g·cm<sup>−3</sup>, comparable to RDX (1.80 g·cm<sup>−3</sup>), and detonation velocity (D) of 8,312 m·s<sup>−1</sup>, outperforming TATB. Its insensitivity and thermal stability make it suitable for heat-resistant applications .
Advanced Research Questions
Q. What is the mechanistic basis for nucleophilic substitution of the nitro group in TFX derivatives, and how does this relate to metabolic activation?
The nitro group undergoes nucleophilic substitution with thiols (e.g., cysteine, glutathione) in vitro, modeling metabolic interactions. This reactivity suggests TFX derivatives may act as prodrugs, releasing active metabolites in vivo. Studies use HPLC and NMR to track adduct formation, with glutathione conjugates identified as major products .
Q. What evidence supports TFX derivatives as broad-spectrum antiviral agents, particularly against RNA viruses like SARS-CoV-2?
Structural analogs like Riamilovir (Triazavirin®) inhibit RNA viruses by targeting viral polymerase or protein-thiol interactions. In vivo studies show efficacy against Coxsackie B3 and SARS-CoV-2, though in vitro activity is lower, suggesting host-mediated metabolic activation .
Q. How can TFX be tailored for applications in thermostable high-energy materials?
Introducing N-oxide groups or tetrazole substituents (e.g., 3-(1H-tetrazol-5-yl) derivatives) enhances energy output (detonation pressure >27 GPa) while maintaining thermal stability (Td >305°C). Combinatorial design and DFT calculations guide substituent selection .
Q. What computational strategies are effective in predicting TFX derivatives with balanced energy and safety profiles?
Domain-specific data mining and machine learning prioritize fused triazole-triazine scaffolds. Parameters like heat of formation (ΔHf), crystal density, and bond dissociation energy are modeled to predict detonation performance and sensitivity .
Q. How do contradictions between in vitro and in vivo biological activities of TFX derivatives inform study design?
Discrepancies (e.g., low in vitro antiviral activity vs. high in vivo efficacy) suggest metabolite-dependent mechanisms. Researchers use LC-MS/MS to profile metabolites and isotopic labeling to track bioactivation pathways .
Q. What methodologies optimize detonation properties while minimizing sensitivity in TFX-based materials?
Co-crystallization with oxidizing agents (e.g., ammonium perchlorate) or incorporation of electron-deficient groups (e.g., –CF3) improves oxygen balance. Sensitivity is reduced via hydrogen-bond-rich crystal engineering, validated by small-scale gap tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
